
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C21H22F3N5O3 and its molecular weight is 449.434. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H21F3N4O2 with a molecular weight of approximately 396.39 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and a trifluoromethoxy-substituted phenyl group, which are key to its biological activity.
Anticancer Properties
Research has indicated that derivatives of pyrazoles exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis, particularly through caspase activation and inhibition of anti-apoptotic proteins .
Case Study: In Vitro Anticancer Activity
A study conducted on pyrazole derivatives demonstrated that certain modifications could enhance their anticancer efficacy against breast and lung cancer cell lines. The compound's ability to induce cell cycle arrest at the G2/M phase was highlighted as a critical mechanism .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
Compound B | A549 (Lung Cancer) | 15.0 | Apoptosis induction |
Antimicrobial Activity
The pyrazole framework is associated with various antimicrobial activities. Compounds similar to the one have shown effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial properties of several pyrazole derivatives, revealing that modifications at the 4-position significantly enhanced activity against Gram-positive bacteria. The compound's structure was found to be crucial for binding to bacterial ribosomes, inhibiting protein synthesis .
Compound | Bacteria | Zone of Inhibition (mm) |
---|---|---|
Compound C | S. aureus | 20 |
Compound D | E. coli | 18 |
Anti-inflammatory Activity
Inflammation plays a pivotal role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Case Study: In Vivo Anti-inflammatory Study
In an animal model of inflammation, administration of a pyrazole derivative resulted in a significant reduction in paw edema compared to controls. This effect was attributed to the inhibition of NF-kB signaling pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis or inhibit proliferation.
- Oxidative Stress Reduction : Some studies suggest that these compounds may enhance antioxidant defenses within cells, further contributing to their protective effects against cellular damage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions affect yield and purity?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, typically starting with the assembly of the pyrimidine core followed by functionalization with pyrazole and acetamide groups. Key steps include nucleophilic substitution at the pyrimidinone oxygen and coupling reactions (e.g., amide bond formation). Reaction optimization should focus on solvent polarity (e.g., DMF for solubility), temperature control (40–80°C to minimize side products), and catalysts (e.g., HATU for efficient coupling). Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is recommended .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to verify substituent positions (e.g., trifluoromethoxy phenyl protons at δ 7.4–7.6 ppm, pyrazole methyl groups at δ 2.2–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ expected for C22H23F3N4O3).
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What solubility and stability considerations are critical for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (e.g., PBS with 0.1% Tween-80). Use dynamic light scattering (DLS) to detect aggregation at working concentrations .
- Stability : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–37°C). Monitor via LC-MS for hydrolytic cleavage of the acetamide bond .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., pyrimidinone C6 as a reactive center for substitution) .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states to optimize reaction pathways (e.g., THF vs. DMSO for SNAr reactions) .
- Machine Learning : Train models on PubChem reaction data to predict coupling efficiencies with novel aryl amines .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Dose-Response Reproducibility : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify non-specific binding .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to compare datasets across studies .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?
- Methodological Answer :
- Pharmacophore Modeling : Map essential features (e.g., pyrazole’s hydrogen-bond acceptor role) using Schrödinger’s Phase .
- ADME Prediction : Use SwissADME to optimize logP (target 2–4) and polar surface area (<140 Å2) for blood-brain barrier penetration .
- Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF to detect oxidative metabolites (e.g., hydroxylation at the propyl chain) .
Q. Experimental Design & Data Analysis
Q. What factorial design approaches minimize experiments while maximizing data quality in reaction optimization?
- Methodological Answer :
- Taguchi Design : Vary factors (temperature, solvent ratio, catalyst loading) in an L9 orthogonal array to identify critical parameters .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH vs. reaction time) using Central Composite Design .
Q. How to validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm binding by observing thermal stabilization of the target protein .
- Silencing/Overexpression : Compare compound efficacy in CRISPR-KO vs. WT cell lines .
Q. Conflict Resolution & Best Practices
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
- Standardized Protocols : Use CLSI guidelines for cell viability assays (e.g., MTT incubation time: 4 hrs) .
- Microenvironment Mimicry : Test under hypoxic conditions (5% O2) if targeting solid tumors .
Q. What ethical and safety protocols are essential for handling trifluoromethoxy-containing compounds?
- Methodological Answer :
- Waste Disposal : Neutralize fluorine-containing byproducts with calcium hydroxide before disposal .
- PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure .
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O3/c1-4-5-16-11-19(31)28(20(26-16)29-14(3)10-13(2)27-29)12-18(30)25-15-6-8-17(9-7-15)32-21(22,23)24/h6-11H,4-5,12H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWJQRVQBNPSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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